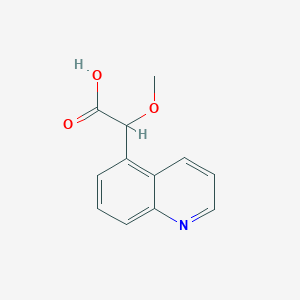

2-Methoxy-2-(quinolin-5-yl)acetic acid

Description

2-Methoxy-2-(quinolin-5-yl)acetic acid is a quinoline-derived organic compound featuring a methoxy group at the α-position of the acetic acid side chain and a quinolin-5-yl substituent. This structure combines the aromatic heterocyclic properties of quinoline with the reactivity of the methoxy and carboxylic acid functional groups. For instance, the synthesis of similar compounds involves multicomponent reactions using Meldrum’s acid, glyoxal derivatives, and hydroxyquinoline precursors under acidic conditions .

Properties

Molecular Formula |

C12H11NO3 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

2-methoxy-2-quinolin-5-ylacetic acid |

InChI |

InChI=1S/C12H11NO3/c1-16-11(12(14)15)9-4-2-6-10-8(9)5-3-7-13-10/h2-7,11H,1H3,(H,14,15) |

InChI Key |

MBNLKBYLPMCNJQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(C1=C2C=CC=NC2=CC=C1)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Differences:

Functional Group Diversity: The methoxy group in this compound enhances its electron-donating capacity compared to non-methoxy analogs like 2-(quinolin-5-yl)acetic acid. This may influence solubility, acidity (pKa ~2–3 for carboxylic acid), and metal-binding affinity .

Synthesis Pathways: this compound derivatives are synthesized via condensation reactions using Meldrum’s acid and glyoxal derivatives, yielding fused heterocyclic systems . 2-(Quinolin-5-yl)acetic acid is typically prepared through nucleophilic substitution or hydrolysis of ester precursors .

Applications: Quinoline-based acetic acids exhibit strong coordination with metal ions (e.g., U(VI)), making them useful in adsorbent materials for environmental remediation . Indomethacin’s indole-acetic acid structure prioritizes cyclooxygenase inhibition over metal sorption .

Research Findings on Adsorption and Reactivity

Uranium Sorption Efficiency:

- Acetic Acid-Modified Biochar (ASBB): Modified with acetic acid derivatives, ASBB achieves a U(VI) removal rate of 97.8% at pH 6.0, attributed to carboxyl (-COOH) groups forming monodentate complexes with uranium .

- Quinoline-Based Analogs: Compounds like 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid show enhanced sorption due to expanded pore structures and increased functional group density .

Thermodynamic and Kinetic Behavior:

- Langmuir Model Fit: ASBB’s uranium sorption follows Langmuir isotherms, indicating monolayer adsorption with a maximum capacity of ~120 mg/g .

- Pseudo-Second-Order Kinetics : Sorption equilibrium is reached within 5 minutes, suggesting rapid surface coordination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.